An In-depth Technical Guide to Dimethyl[4-(piperazin-1-YL)butyl]amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to Dimethyl[4-(piperazin-1-YL)butyl]amine: Properties, Synthesis, and Applications
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction: Navigating Ambiguity and Defining the Core Moiety
The nomenclature "Dimethyl[4-(piperazin-1-YL)butyl]amine" presents a degree of ambiguity as the precise location of the two methyl groups is not explicitly defined. For the purposes of this technical guide, and to provide a focused and chemically logical exploration, we will proceed with the interpretation of this compound as N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine . This isomer, where the dimethyl substitution is on the terminal nitrogen of the butylamine chain, represents a common structural motif in medicinal chemistry.
The piperazine ring is a ubiquitous scaffold in drug discovery, valued for its ability to impart favorable physicochemical properties and to serve as a versatile synthetic handle for molecular optimization.[1][2] This guide will provide a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine, drawing upon established principles of organic and medicinal chemistry.
Physicochemical Properties
Due to the limited availability of specific experimental data for N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine, the following table presents a combination of predicted and extrapolated properties based on closely related analogs and the fundamental characteristics of its constituent functional groups.
| Property | Estimated Value | Source/Rationale |
| Molecular Formula | C10H23N3 | - |
| Molecular Weight | 185.31 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar alkylamines and piperazine derivatives. |
| Boiling Point | ~250-270 °C | Extrapolated from similar structures. |
| Melting Point | Not available | - |
| Density | ~0.9 g/cm³ | Estimated based on related compounds. |
| Solubility | Soluble in water and common organic solvents | The presence of multiple nitrogen atoms suggests good water solubility. Piperazine itself is freely soluble in water.[3] |
| pKa | pKa1: ~9.5-10.5 (piperazine NH), pKa2: ~9.0-10.0 (dimethylamino) | Based on the pKa of piperazine (9.73) and tertiary amines.[3] |
Synthesis and Experimental Protocols
The synthesis of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine can be approached through several established synthetic methodologies for N-alkylation of piperazines.[4] A common and efficient strategy involves the mono-N-alkylation of piperazine with a suitable 4-halobutyl-N,N-dimethylamine derivative. To ensure mono-alkylation, it is often necessary to use a protecting group on one of the piperazine nitrogens.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine.
Experimental Protocol: Synthesis of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine)
-
To a solution of piperazine (2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 1-Boc-piperazine.
Step 2: Synthesis of tert-butyl 4-(4-(dimethylamino)butyl)piperazine-1-carboxylate
-
To a solution of 1-Boc-piperazine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) and 1-bromo-4-(dimethylamino)butane (1.1 equivalents).
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Step 3: Synthesis of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine (Final Product)
-
Dissolve the purified product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Chemical Reactivity and Stability
The chemical reactivity of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine is dictated by the presence of its three nitrogen atoms.
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Basicity: The piperazine and the terminal dimethylamino groups are basic and will react with acids to form salts. The two pKa values are expected to be in the range of typical secondary and tertiary amines.[3]
-
Nucleophilicity: The secondary amine of the piperazine ring is a potent nucleophile and can undergo further alkylation, acylation, and other reactions typical of secondary amines.
-
Oxidation: Amines are susceptible to oxidation.[5] Proper storage under an inert atmosphere is recommended to prevent degradation.
-
Stability: Piperazine derivatives are generally stable under normal conditions.[5] However, they can be susceptible to thermal degradation at elevated temperatures.[6] The stability of piperazine-containing drugs is a critical aspect of their development and formulation.[7]
Spectral Properties (Predicted)
-
¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, multiplets for the butyl chain protons, and signals for the piperazine ring protons. The chemical shifts would be indicative of the electronic environment of each proton.
-
¹³C NMR: The spectrum would display distinct signals for the N-methyl carbons, the four carbons of the butyl chain, and the carbons of the piperazine ring.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic N-H stretching vibrations for the secondary amine in the piperazine ring, as well as C-H and C-N stretching bands.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
The Piperazine Moiety: A Privileged Scaffold in Drug Development
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1][2] Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.
Caption: The role of the piperazine scaffold in drug development.
The inclusion of the N,N-Dimethyl-4-(piperazin-1-yl)butyl-amine moiety in a drug candidate can:
-
Enhance Solubility: The basic nitrogen atoms can be protonated at physiological pH, increasing aqueous solubility.[8]
-
Modulate Lipophilicity: The butyl chain and dimethyl groups contribute to the overall lipophilicity of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Provide a Point for Further Derivatization: The secondary amine of the piperazine ring offers a convenient site for further chemical modification to explore structure-activity relationships (SAR).[9]
-
Interact with Biological Targets: The piperazine nitrogen atoms can act as hydrogen bond acceptors, and the overall shape and basicity of the molecule can contribute to its binding affinity for various receptors and enzymes. Many piperazine derivatives exhibit activity at central nervous system (CNS) targets.[10]
Conclusion
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